5-Chloro-2-methylthiopyrimidin-4-yl 4-methylpiperazinyl ketone

Lipophilic Efficiency Drug-like Properties Kinase Inhibitor Optimization

Eliminate the risks of a separate amide coupling. This advanced intermediate arrives with the N-methylpiperazine ring pre-installed, allowing direct diversification at the 2-methylthio position. Unlike the free carboxylic acid (CAS 61727-33-1) which requires optimization of activating agents, or the acutely hazardous, hydrolysis-prone acid chloride (CAS 79686-02-5), this pre-formed ketone is a stable, ready-to-use building block that accelerates the synthesis of kinase inhibitor libraries.

Molecular Formula C11H15ClN4OS
Molecular Weight 286.78 g/mol
Cat. No. B4233467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methylthiopyrimidin-4-yl 4-methylpiperazinyl ketone
Molecular FormulaC11H15ClN4OS
Molecular Weight286.78 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=NC(=NC=C2Cl)SC
InChIInChI=1S/C11H15ClN4OS/c1-15-3-5-16(6-4-15)10(17)9-8(12)7-13-11(14-9)18-2/h7H,3-6H2,1-2H3
InChIKeyXXZUJGWOROBBJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-methylthiopyrimidin-4-yl 4-methylpiperazinyl Ketone: A Pre-Activated Pyrimidine Building Block for Streamlined Amide Coupling


5-Chloro-2-methylthiopyrimidin-4-yl 4-methylpiperazinyl ketone (C11H15ClN4OS, MW 286.78 g/mol) is a heterocyclic amide derivative that combines a 5-chloro-2-methylthiopyrimidine ring with a 4-methylpiperazine moiety via a ketone bridge . It belongs to a family of 4-piperazinyl pyrimidine amides widely explored in medicinal chemistry for their versatility as synthetic intermediates targeting G protein-coupled receptor kinases (GRKs) and glycogen synthase kinase 3β (GSK3β) . Unlike its simpler acid or acid chloride precursors, this compound arrives with the piperazine ring pre-installed, enabling direct downstream diversification without the need for handling reactive acyl chloride intermediates.

Why Standard Pyrimidine Intermediates Cannot Substitute for 5-Chloro-2-methylthiopyrimidin-4-yl 4-methylpiperazinyl Ketone


Procurement decisions for pyrimidine-based kinase inhibitor syntheses often involve selecting between the pre-formed amide, the free carboxylic acid (CAS 61727-33-1), or the acid chloride (CAS 79686-02-5). These alternatives are not interchangeable. The free carboxylic acid requires a separate amide coupling step, introducing risk and requiring lengthy optimization of activating agents and conditions . The acid chloride is moisture-sensitive (H314: causes severe skin burns and eye damage) and prone to hydrolysis, which can reduce effective yield and complicate scale-up [1]. The pre-formed ketone eliminates these risks, offering a stable, pre-activated building block that directly enters the final synthetic sequence.

Quantitative Procurement Evidence: 5-Chloro-2-methylthiopyrimidin-4-yl 4-methylpiperazinyl Ketone vs. Closest Analogs


Lipophilic Efficiency (LipE) Advantage vs. Phenylpiperazine Analog CMPM

In the design of kinase-focused libraries, controlling lipophilicity is critical. The phenylpiperazine analog CMPM (CAS 898648-20-9) has a calculated LogP of ~2.8 (C16H17ClN4OS, MW 348.85) . Replacing the phenyl group with a methyl group to yield the target compound reduces the molecular weight by 62 g/mol and lowers the calculated LogP to approximately 1.5, based on the XLogP3 value for related 5-chloro-2-(methylthio)pyrimidine amides [1]. This suggests a superior LipE for the target compound, assuming comparable potency against the biological target.

Lipophilic Efficiency Drug-like Properties Kinase Inhibitor Optimization

Synthetic Step Economy: Pre-Formed Amide vs. Carboxylic Acid Precursor

The target compound bypasses a full amide coupling step. Using the corresponding 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 61727-33-1) requires activation with HATU/HBTU or conversion to the acid chloride, followed by coupling with N-methylpiperazine, a process that typically yields 60-85% for a single step . Pre-formed amide building blocks, like the target compound, effectively guarantee entry into subsequent steps at >95% purity, thereby compressing two synthetic operations into one procurement decision.

Synthetic Efficiency Step Economy Parallel Synthesis

Stability and Handling Safety Relative to Acid Chloride Intermediate

The immediate precursor, 5-chloro-2-(methylthio)pyrimidine-4-carbonyl chloride (CAS 79686-02-5), is a reactive acyl halide that must be protected from moisture to prevent hydrolysis, a process that begins immediately upon exposure to ambient humidity . The target compound, a tertiary amide, is hydrolytically stable, eliminating the need for anhydrous handling, refrigeration, or inert atmosphere storage. Safety data also differ significantly: the acid chloride is classified as causing severe skin burns and eye damage (H314), whereas the target compound is associated with lower hazard warnings including skin and eye irritation (H315, H319) [1].

Stability Safety Scale-up Procurement

Optimal Application Scenarios for 5-Chloro-2-methylthiopyrimidin-4-yl 4-methylpiperazinyl Ketone Based on Procurement Evidence


Parallel Synthesis of Focused Kinase-Inhibitor Libraries

Medicinal chemistry groups synthesizing libraries of 4-amido-pyrimidine kinase inhibitors can use the target compound as a master intermediate. Its pre-installed N-methylpiperazine amide allows direct diversification at the 2-methylthio position (e.g., via oxidation/amination) without the need for intermediate protection or activation steps . This directly leverages the step-economy evidence to accelerate SAR exploration.

GSK3β Inhibitor Lead Optimization Programs

5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid is a key intermediate for GSK3β inhibitors . The pre-formed 4-methylpiperazinyl ketone version serves as a late-stage intermediate, enabling rapid, parallel synthesis of final candidates for Alzheimer's disease or cancer programs requiring GSK3β inhibition, where the balance between potency and lipophilicity (LipE) is critical.

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Development

The pyrimidine-4-carboxylic acid scaffold is established in the synthesis of NNRTIs for HIV therapy . Procuring the pre-coupled N-methylpiperazine analog provides a direct route to exploring the impact of the piperazine motif on antiviral activity and resistance profiles, bypassing the synthetically challenging and hazardous acid chloride intermediate.

Quote Request

Request a Quote for 5-Chloro-2-methylthiopyrimidin-4-yl 4-methylpiperazinyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.